N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a naphtho[2,1-d][1,3]oxathiol ring system fused with a thiophene-2-sulfonamide moiety
Preparation Methods
The synthesis of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalenone with thiophene-2-sulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the oxathiol ring . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE can be compared with other similar compounds, such as:
Naphtho[2,1-d][1,3]oxathiol derivatives: These compounds share the oxathiol ring system but differ in their substituents, affecting their chemical and biological properties.
Thiophene-2-sulfonamide derivatives: These compounds have the thiophene-2-sulfonamide moiety but lack the naphtho[2,1-d][1,3]oxathiol ring, leading to different reactivity and applications
Properties
Molecular Formula |
C15H9NO4S3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H9NO4S3/c17-15-20-14-10-5-2-1-4-9(10)11(8-12(14)22-15)16-23(18,19)13-6-3-7-21-13/h1-8,16H |
InChI Key |
RMPQNJFCVJWVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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